Isopropyl Flexat

Description

Properties

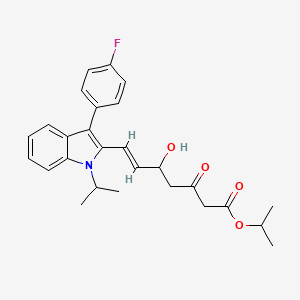

Molecular Formula |

C27H30FNO4 |

|---|---|

Molecular Weight |

451.5 g/mol |

IUPAC Name |

propan-2-yl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate |

InChI |

InChI=1S/C27H30FNO4/c1-17(2)29-24-8-6-5-7-23(24)27(19-9-11-20(28)12-10-19)25(29)14-13-21(30)15-22(31)16-26(32)33-18(3)4/h5-14,17-18,21,30H,15-16H2,1-4H3/b14-13+ |

InChI Key |

POEMLWFCUAZTLY-BUHFOSPRSA-N |

Isomeric SMILES |

CC(C)N1C2=CC=CC=C2C(=C1/C=C/C(CC(=O)CC(=O)OC(C)C)O)C3=CC=C(C=C3)F |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(=O)CC(=O)OC(C)C)O)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Direct Hydration of Propylene with Water

Process Overview:

Direct hydration involves reacting propylene with water in the presence of an acidic catalyst to form isopropyl alcohol. The reaction can be conducted in liquid or vapor phase, typically using a strong acid solid catalyst such as a sulfonic acid-type cation exchange resin.

- Catalyst: Acidic cation exchange resins (sulfonic acid type) are commonly used due to their high activity and selectivity.

- Reaction Conditions: Typically high temperature and high pressure to favor conversion and selectivity.

- Reactor Setup: Multiple reactors arranged in series with countercurrent flow of propylene and water streams enhance conversion efficiency.

| Step | Description |

|---|---|

| 1 | Propylene-containing hydrocarbon stream introduced at one end of reactor series. |

| 2 | Water or aqueous stream introduced at opposite end, flowing countercurrently. |

| 3 | Reaction proceeds in presence of acidic catalyst, producing isopropyl alcohol. |

| 4 | Reaction product mixture containing isopropyl alcohol, unreacted propylene, and water is collected for separation. |

This method is described in patent US4760203A, which emphasizes parallel flow within reactors and countercurrent overall flow to maximize hydration efficiency.

Liquid Phase Hydration with Extraction and Separation

Process Overview:

This method involves direct hydration in liquid phase with subsequent extraction to separate isopropyl alcohol from unreacted propylene and water. The process uses a strong acid solid catalyst and employs extraction agents such as propane, propylene, or carbon dioxide to enhance separation.

- Extraction Agent: Saturated hydrocarbons (propane) are preferred due to better separation efficiency and lower solubility in the alcohol phase.

- Operating Conditions: High temperature and pressure near or above critical points of extraction agents to facilitate phase separation.

- Separation: Extract phase is separated into gaseous and liquid phases by pressure or temperature manipulation to isolate concentrated isopropyl alcohol.

| Step | Description |

|---|---|

| 1 | Propylene and water react in presence of acid catalyst to produce crude isopropyl alcohol aqueous solution. |

| 2 | The reaction mixture contacts extraction agent to form extract phase. |

| 3 | Pressure or temperature is adjusted to separate extract phase into saturated hydrocarbon-rich gaseous phase and isopropyl alcohol-rich liquid phase. |

| 4 | Unreacted propylene and extraction agent are recycled to the reactor. |

According to patent US5763693A, using propane as extraction agent can yield isopropyl alcohol concentrations over 90% by weight with minimal extraction agent contamination in the product.

Vapor Phase Reaction with Improved Separation Using Stripper

Process Overview:

A recent method involves vapor phase hydration of propylene and water with innovative separation techniques to reduce equipment complexity and energy consumption. The reaction product is separated into gaseous and liquid streams, which are fed into a stripper column for efficient recovery of isopropyl alcohol and unreacted propylene.

- Separation Efficiency: Dividing the reaction product into gaseous and liquid streams before the stripper prevents propylene loss in the bottom product and enhances recovery.

- Heat Integration: Heat exchange between streams reduces energy consumption.

- Unreacted Propylene Recycling: Propylene is recovered from the stripper top and recycled to the reactor, improving overall yield.

| Step | Description |

|---|---|

| 1 | Feed stream containing propylene monomer and water supplied to reaction unit for vapor phase hydration. |

| 2 | Reaction product separated into gaseous and liquid discharge streams. |

| 3 | Both streams fed to stripper; gaseous stream is condensed before entering stripper. |

| 4 | Upper discharge stream from stripper (propylene-rich) recycled to reactor; lower discharge stream (isopropyl alcohol and water) sent to purification. |

This method is detailed in European patent application EP4155286A1, which highlights reduced device count and energy savings by optimizing separation and recycling steps.

Comparative Analysis of Preparation Methods

| Feature | Direct Hydration (US4760203A) | Liquid Phase Hydration with Extraction (US5763693A) | Vapor Phase with Stripper (EP4155286A1) |

|---|---|---|---|

| Catalyst | Acidic cation exchange resin | Strong acid solid catalyst | Strong acid catalyst (vapor phase) |

| Phase | Liquid or vapor | Liquid | Vapor |

| Separation | Countercurrent reactor flow, absorption column | Extraction with propane or CO2, phase separation | Split gaseous/liquid streams, stripper column |

| Product Purity | Moderate, requires further purification | High (over 90% IPA) | High purity with energy-efficient separation |

| Energy Efficiency | Moderate | Moderate to high | High due to heat integration |

| Equipment Complexity | Moderate | High (extraction and distillation units) | Reduced number of devices |

| Recycling of Unreacted Propylene | Yes | Yes | Yes, efficient recycling |

Summary of Research Findings

- The hydration of propylene to produce isopropyl alcohol is most commonly catalyzed by acidic cation exchange resins or strong acid solid catalysts.

- Direct hydration with countercurrent reactor design improves conversion efficiency.

- Extraction methods using propane as an extraction agent yield high-purity isopropyl alcohol but require complex separation units.

- Vapor phase hydration combined with innovative stripper-based separation reduces equipment and energy costs while maintaining high product purity.

- Recycling unreacted propylene is critical across all methods to improve yield and reduce raw material costs.

Chemical Reactions Analysis

Types of Reactions: Isopropyl Flexat undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: It can participate in substitution reactions, where functional groups are replaced by others

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Conditions typically involve nucleophiles or electrophiles, depending on the desired substitution

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Isopropyl Flexat has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: It can be employed in the study of biochemical pathways and enzyme interactions.

Medicine: Its derivatives are explored for potential therapeutic applications, including drug development.

Industry: It is utilized in the production of pharmaceuticals and fine chemicals .

Mechanism of Action

The mechanism of action of Isopropyl Flexat involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Structural and Thermodynamic Properties

Isopropyl Flexat’s structural flexibility and binding affinity can be contextualized using data from cyclopentyl and isopropyl derivatives of kinase inhibitors (Compound-1 and Compound-2). Key findings include:

- B-Factor Analysis : The lower B-factor ratio of Compound-2 indicates reduced thermal motion compared to Compound-1, suggesting that isopropyl groups (as in Compound-1) may confer higher flexibility in protein-ligand interactions .

- Thermodynamic Profiles : Compound-2’s cyclopentyl group enhances van der Waals interactions, leading to greater enthalpic gains but higher entropic penalties due to restricted conformational freedom. This trade-off highlights the importance of substituent choice in optimizing binding kinetics .

Adsorption and Swelling Behavior

For example:

| Property | NIPAm-DAB18C-6 Copolymer | NIPAm-DB18C-6 Copolymer | Reference |

|---|---|---|---|

| Adsorption capacity (Co²⁺) | 1.8 mmol/g | 1.2 mmol/g | |

| pHPZC (point of zero charge) | 9.2 | 8.5 | |

| Swelling ratio (pH 7.0) | 12× | 8× |

- Adsorption Efficiency : The incorporation of DAB18C-6 into NIPAm copolymers significantly improves Co²⁺ adsorption due to chelation by carboxylate groups, a mechanism that could be relevant to this compound if functionalized similarly .

- pH-Responsive Swelling : Copolymers exhibit tunable swelling ratios dependent on pH, a property critical for controlled-release applications .

Pharmacological Activity

This compound’s bioactivity may parallel that of isopropyl esters like IDHP1 (isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate), which inhibits cardiac fibrosis via ROS and p38 MAPK pathways. Key comparisons include:

| Parameter | IDHP1 | Common Isopropyl Esters | Reference |

|---|---|---|---|

| IC₅₀ (ROS inhibition) | 10 μM | 15–50 μM | |

| Bioavailability | High (lipophilic ester group) | Moderate |

- Mechanistic Insights : IDHP1’s isopropyl group enhances membrane permeability, suggesting that this compound could similarly improve drug delivery efficiency .

Biological Activity

Isopropyl Flexat, a compound derived from isopropyl alcohol, has garnered attention for its various biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in different applications.

This compound is a derivative of isopropyl alcohol (IPA), which is known for its antiseptic and disinfectant properties. The molecular structure of isopropyl alcohol can be represented as follows:

This simple structure allows for versatile interactions with biological systems, influencing its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Isopropyl alcohol exhibits significant antimicrobial properties. Studies have shown that 70% IPA effectively reduces bacterial contamination on surgical instruments and gloves, making it a reliable antiseptic in clinical settings .

- Toxicological Effects : Research indicates that high concentrations of isopropanol can lead to toxic effects in animal models. For instance, Fischer 344 rats exposed to elevated levels of isopropanol showed increased mortality and decreased survival times, particularly in males .

- Metabolism and Pharmacokinetics : Isopropanol is metabolized in the liver to acetone, which can affect various physiological functions. Studies have demonstrated that inhalation exposure leads to changes in serum enzyme levels, indicating potential liver stress .

Case Study 1: Antimicrobial Efficacy

In a study examining the efficacy of 70% isopropyl alcohol for decontaminating surgical instruments used in rodent surgeries, results showed a significant reduction in aerobic bacterial contamination. Instruments soaked in IPA demonstrated lower contamination rates compared to those not treated with alcohol, affirming its effectiveness as an antiseptic .

Case Study 2: Toxicity Assessment

A long-term toxicity study involving Fischer 344 rats exposed to varying concentrations of isopropanol revealed critical insights into its safety profile. While no neoplastic lesions were noted, the study highlighted the importance of monitoring exposure levels due to observed adverse effects on survival rates .

Table 1: Summary of Antimicrobial Studies Involving Isopropyl Alcohol

Table 2: Toxicity Findings from Inhalation Studies

Q & A

Q. What are the established methods for synthesizing Isopropyl Flexat, and how can reaction conditions be systematically optimized for yield and purity?

To synthesize this compound, researchers should first review existing protocols for analogous compounds, focusing on solvent systems, catalysts, and temperature ranges. Reaction optimization requires a Design of Experiments (DOE) approach, varying parameters such as molar ratios, reaction time, and pH. Use techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) to monitor purity and yield at each stage . For reproducibility, document all deviations and validate results with triplicate runs. Characterization should include spectroscopic (FTIR, UV-Vis) and chromatographic methods to confirm structural integrity .

Q. Which analytical techniques are most effective for characterizing the structural and functional properties of this compound?

Key techniques include:

- Spectroscopy : NMR (¹H/¹³C) for atomic-level structural confirmation, FTIR for functional group identification.

- Chromatography : HPLC or GC-MS for purity assessment and byproduct detection.

- Crystallography : X-ray diffraction (XRD) for crystalline structure elucidation.

- Thermal Analysis : Differential Scanning Calorimetry (DSC) to study phase transitions and stability.

Cross-validate results using at least two complementary methods to minimize instrumental bias .

Q. How should researchers design experiments to assess the solubility and stability of this compound in aqueous versus organic matrices?

Develop a matrix of solvents (e.g., water, DMSO, ethanol) and test solubility via gravimetric analysis or UV-Vis spectrophotometry. For stability, expose samples to controlled conditions (temperature, light, pH) and monitor degradation kinetics using HPLC. Include negative controls (e.g., inert solvents) and replicate experiments to account for environmental variability .

Advanced Research Questions

Q. How can contradictions in experimental data related to this compound’s catalytic activity or degradation pathways be resolved?

Contradictions often arise from uncontrolled variables (e.g., trace impurities, inconsistent measurement protocols). To resolve these:

Q. What computational modeling approaches are suitable for predicting this compound’s reactivity in novel chemical environments?

Density Functional Theory (DFT) can model electronic properties and reaction pathways, while Molecular Dynamics (MD) simulations predict solvation behavior and intermolecular interactions. Validate computational results with experimental data (e.g., comparing predicted vs. observed reaction rates). Use software like Gaussian or VASP, ensuring parameters (basis sets, force fields) align with the compound’s properties .

Q. How can researchers design a study to investigate the mechanistic role of this compound in multi-step organic syntheses?

- Step 1 : Use isotopic labeling (e.g., deuterated reagents) to track reaction intermediates via LC-MS.

- Step 2 : Employ kinetic isotope effects (KIE) or Eyring plots to elucidate rate-determining steps.

- Step 3 : Conduct in situ spectroscopy (e.g., Raman) to monitor real-time structural changes.

- Step 4 : Compare results with computational transition-state models to confirm mechanisms .

Q. What strategies are recommended for handling large datasets from high-throughput screening of this compound derivatives?

- Data Preprocessing : Normalize raw data to account for instrumental noise.

- Dimensionality Reduction : Apply Principal Component Analysis (PCA) or t-SNE to identify clusters.

- Machine Learning : Train models (e.g., Random Forest) to predict activity-structure relationships.

- Visualization : Use heatmaps or 3D scatter plots to highlight trends. Store raw data in repositories like Zenodo for transparency .

Methodological Guidelines

- Experimental Reproducibility : Document all protocols in supplementary materials, including instrument calibration details and raw data .

- Ethical Data Reporting : Avoid selective data omission; disclose all conflicting results in the discussion section .

- Literature Integration : Use tools like Covidence for systematic reviews to contextualize findings within existing knowledge .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.